5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one
Description
This compound is a substituted imidazoquinazolinone derivative characterized by a 2-chlorobenzylsulfanyl group at the 5-position of the imidazo[1,2-c]quinazolin-2-one core. Its molecular formula is C₁₇H₁₂ClN₃OS, with a molar mass of 341.81 g/mol . The structural features include:
- A fused bicyclic system (imidazo[1,2-c]quinazolin-2-one) providing a planar, aromatic scaffold.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-13-7-3-1-5-11(13)10-23-17-19-14-8-4-2-6-12(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUMOKNPSVUBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazoquinazoline core, followed by the introduction of the chlorophenylmethylsulfanyl group. Key steps may include:
Cyclization Reactions: Formation of the imidazoquinazoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chlorophenylmethylsulfanyl group via nucleophilic substitution reactions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazoquinazoline core or the chlorophenylmethylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified imidazoquinazoline derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Molecular Comparisons
Structural Modifications and Implications
Halogen Position (2- vs. 3-Chlorophenyl):
- The 2-chlorophenyl substituent (target compound) positions the chlorine ortho to the sulfur linkage, creating steric hindrance near the heterocyclic core. This may restrict rotational freedom compared to the 3-chlorophenyl analog, where the chlorine is meta, allowing more conformational flexibility .
- Electronic effects: The 2-chloro group may exert stronger electron-withdrawing effects on the benzyl ring, altering π-electron density and interaction with biological targets .
Halogen Type (Cl vs. F): The 2-fluorobenzyl analog (CAS 439108-27-7) has a smaller atomic radius and higher electronegativity than chlorine.
Sulfanyl Group Complexity:
- Replacing the benzylsulfanyl group with methylsulfanyl (CAS 168140-75-8) drastically reduces molecular weight and lipophilicity. This simplification may improve aqueous solubility but diminish membrane permeability .
Physicochemical Properties
- Lipophilicity: The 2-chlorophenyl and 3,4-dichlorobenzyl analogs are expected to have higher logP values due to aromatic halogens, favoring lipid bilayer penetration. In contrast, the methylsulfanyl and methoxy-substituted derivatives are more hydrophilic .
- Solubility: Methoxy and fluorine substituents may enhance solubility in polar solvents (e.g., DMSO or aqueous buffers), whereas chloro groups could reduce it .
Biological Activity
5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1420776-17-5 |
| Molecular Weight | 341.82 g/mol |
| Molecular Formula | C17H12ClN3OS |
The unique structure combines an imidazoquinazoline core with a chlorophenylmethylsulfanyl group, which contributes to its distinctive chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For example, it exhibits notable inhibitory activity against α-glucosidase, which is crucial for carbohydrate metabolism, making it a potential candidate for diabetes management .
- Receptor Interaction : It may bind to cellular receptors, influencing signaling pathways that are critical in various diseases.
- Gene Expression Modulation : The compound can alter gene expression related to its biological effects, potentially impacting cellular functions and disease progression.
Antidiabetic Activity
Recent studies have highlighted the potential of this compound as an α-glucosidase inhibitor. In vitro assays demonstrated that several derivatives of imidazoquinazolines exhibited IC50 values ranging from 12.44 μM to 308.33 μM, significantly more potent than the standard drug acarbose (IC50 = 750 μM) . This suggests that modifications on the imidazole and phenyl rings can enhance inhibitory potency.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of imidazoquinazolines. Notable findings include:
- Synthesis and Evaluation : A study synthesized multiple derivatives of imidazoquinazolines and assessed their biological activities. The results indicated that certain substitutions significantly enhanced their α-glucosidase inhibitory activity .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups (e.g., methoxy) was found to improve inhibitory potency, while electron-withdrawing groups (e.g., chlorine) had a detrimental effect on activity .
- In Vivo Studies : Although primarily in vitro studies have been conducted, future research should focus on in vivo models to assess the therapeutic potential and safety profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
